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Compound of Interest

Compound Name: 4-Chloro-2-methylbut-1-ene

CAS No.: 10523-96-3

Cat. No.: B088582

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Chloro-2-methylbut-1-ene (C₅H₉Cl).[1] Designed for researchers, scientists, and

professionals in drug development, this document synthesizes available spectral information

with theoretical predictions to offer a robust characterization of the target molecule. We will

delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, explaining not just the data itself, but the scientific rationale behind

the observed and predicted spectral features.

Molecular Structure and Overview
4-Chloro-2-methylbut-1-ene is a halogenated alkene with the chemical formula C₅H₉Cl and a

molecular weight of approximately 104.58 g/mol .[1] Its structure, characterized by a terminal

double bond and a primary alkyl chloride, dictates its unique spectroscopic fingerprint.

Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation

of its role in chemical reactions.

Caption: Molecular Structure of 4-Chloro-2-methylbut-1-ene
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 4-Chloro-2-methylbut-1-ene are not readily

available in the public domain, we can predict the salient features of its ¹H and ¹³C NMR

spectra based on its molecular structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-Chloro-2-methylbut-1-ene is expected to exhibit four distinct

signals, each corresponding to a unique proton environment.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

=CH₂ 4.8 - 5.0
Singlet (or very

narrow multiplet)
2H

-CH₂- 2.5 - 2.7 Triplet 2H

-CH₂Cl 3.5 - 3.7 Triplet 2H

-CH₃ 1.7 - 1.9 Singlet 3H

The two protons on the terminal double bond (=CH₂) are expected to appear in the vinylic

region, typically between 4.8 and 5.0 ppm. The methylene protons adjacent to the double bond

(-CH₂-) will be deshielded and should appear as a triplet around 2.5-2.7 ppm due to coupling

with the neighboring methylene group. The methylene protons attached to the chlorine atom (-

CH₂Cl) will be the most deshielded of the aliphatic protons, appearing as a triplet between 3.5

and 3.7 ppm. The methyl protons (-CH₃) attached to the double bond will likely appear as a

singlet in the range of 1.7-1.9 ppm.

¹³C NMR Spectroscopy
A ¹³C NMR spectrum for 4-Chloro-2-methylbut-1-ene has been recorded on a Bruker AM-270

instrument, though the detailed data is proprietary.[1] Based on the structure, five distinct

carbon signals are expected.
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Carbon Assignment Predicted Chemical Shift (ppm)

=CH₂ 110 - 115

=C(CH₃)- 140 - 145

-CH₂- 35 - 40

-CH₂Cl 45 - 50

-CH₃ 20 - 25

The two olefinic carbons will have the largest chemical shifts, with the quaternary carbon

(=C(CH₃)-) appearing further downfield (140-145 ppm) than the terminal methylene carbon

(=CH₂) (110-115 ppm). The carbon atom bonded to the electronegative chlorine (-CH₂Cl) is

expected in the 45-50 ppm range, while the other methylene carbon (-CH₂-) should be found

around 35-40 ppm. The methyl carbon (-CH₃) will be the most upfield, in the 20-25 ppm region.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-methylbut-1-ene in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum with a 90° pulse angle.

Set the spectral width to cover the range of 0-10 ppm.

Employ a relaxation delay of 2-5 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0-200 ppm.
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Use a relaxation delay of 2-5 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain

a high-quality spectrum.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a

molecule. A vapor phase IR spectrum of 4-Chloro-2-methylbut-1-ene is available through

SpectraBase.[1] The key absorption bands are predicted as follows:

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3080 - 3010 =C-H stretch Medium

2960 - 2850 C-H stretch (aliphatic) Strong

1650 - 1640 C=C stretch Medium

1465 - 1450 -CH₂- bend Medium

1375 - 1365 -CH₃ bend Medium

890 - 880 =CH₂ out-of-plane bend Strong

750 - 650 C-Cl stretch Strong

The presence of the alkene is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and

the C=C stretching vibration around 1645 cm⁻¹. The strong band at approximately 885 cm⁻¹ is

characteristic of a terminal disubstituted alkene (=CH₂). The aliphatic C-H stretching bands will

be observed below 3000 cm⁻¹. A strong absorption in the fingerprint region, between 750 and

650 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy
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Sample Preparation (Liquid Film): Place a drop of neat liquid 4-Chloro-2-methylbut-1-ene
between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Mount the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. An electron ionization (EI) mass spectrum of 4-Chloro-2-methylbut-1-ene is

available from the NIST Mass Spectrometry Data Center.[2]

The molecular ion peak (M⁺) is expected at m/z 104 and 106 with an approximate 3:1 ratio,

which is characteristic of a compound containing one chlorine atom (due to the natural

abundance of the ³⁵Cl and ³⁷Cl isotopes).

Predicted Fragmentation Pattern
The primary fragmentation pathways for 4-Chloro-2-methylbut-1-ene under EI conditions are

expected to involve the loss of a chlorine atom and cleavage of the carbon-carbon bonds.
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Predicted Mass Spectrometry Fragmentation of 4-Chloro-2-methylbut-1-ene

[C₅H₉Cl]⁺˙
m/z = 104/106

[C₅H₉]⁺
m/z = 69

-Cl•

[C₄H₅]⁺
m/z = 53

-CH₄

[C₃H₅]⁺
m/z = 41

-C₂H₄

Click to download full resolution via product page

Caption: Predicted Fragmentation Pathway

Loss of a Chlorine Radical: The most significant initial fragmentation is the cleavage of the C-

Cl bond to lose a chlorine radical (•Cl), resulting in a carbocation at m/z 69. This is often a

prominent peak.

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is also a favorable

process, which would lead to the formation of an allyl cation ([C₃H₅]⁺) at m/z 41.

Further Fragmentation: The m/z 69 ion can undergo further fragmentation, such as the loss

of a neutral methane molecule to give a fragment at m/z 53, or the loss of ethene to give the

allyl cation at m/z 41.

Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of 4-Chloro-2-methylbut-1-ene in a volatile

organic solvent (e.g., dichloromethane or hexane).
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Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an electron ionization (EI) source.

GC Conditions:

Injector: Split/splitless injector at 250°C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of 250°C.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Data Analysis: Identify the chromatographic peak corresponding to 4-Chloro-2-methylbut-1-
ene and analyze the corresponding mass spectrum for the molecular ion and characteristic

fragment ions.

Conclusion
This guide has provided a detailed analysis of the expected and available spectroscopic data

for 4-Chloro-2-methylbut-1-ene. By combining theoretical predictions with the limited available

experimental data, a comprehensive spectroscopic profile has been established. The protocols

outlined herein provide a standardized approach for the acquisition of high-quality spectra for

this compound, ensuring data integrity and reproducibility in research and development

settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Butene, chloro-2-methyl- | C5H9Cl | CID 155072 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 1-Butene, 4-chloro-2-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Data of 4-Chloro-2-methylbut-1-ene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088582/docs#spectroscopic-data-of-4-chloro-2-
methylbut-1-ene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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